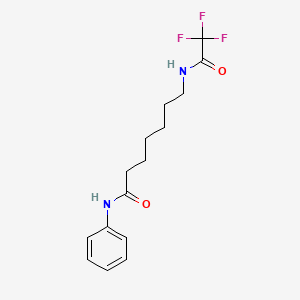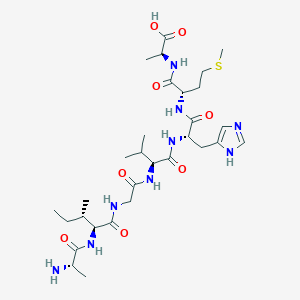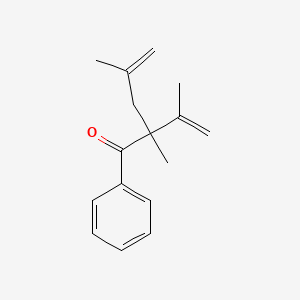
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide is a synthetic organic compound characterized by the presence of a phenyl group, a heptanamide chain, and a trifluoroacetamido moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide typically involves the following steps:
Formation of the Heptanamide Backbone: The initial step involves the preparation of the heptanamide backbone through the reaction of heptanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced by reacting the heptanamide intermediate with trifluoroacetic anhydride in the presence of a base such as pyridine.
Attachment of the Phenyl Group: The final step involves the attachment of the phenyl group through a nucleophilic substitution reaction, where the trifluoroacetamido-heptanamide intermediate is reacted with a phenyl halide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phenyl halides, nucleophiles, catalysts such as palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives, substituted amides.
科学研究应用
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The phenyl group contributes to the compound’s hydrophobic interactions, while the heptanamide chain provides structural flexibility.
相似化合物的比较
Similar Compounds
N-Phenylacetamide: Similar structure but lacks the trifluoroacetamido group.
N-Phenylheptanamide: Similar structure but lacks the trifluoroacetamido group.
N-(2,2,2-Trifluoroethyl)benzamide: Contains a trifluoroacetamido group but differs in the length of the carbon chain.
Uniqueness
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide is unique due to the presence of both the trifluoroacetamido group and the heptanamide chain, which confer distinct chemical and biological properties. The trifluoroacetamido group enhances the compound’s stability and binding affinity, while the heptanamide chain provides structural flexibility and potential for further functionalization.
属性
CAS 编号 |
651767-95-2 |
|---|---|
分子式 |
C15H19F3N2O2 |
分子量 |
316.32 g/mol |
IUPAC 名称 |
N-phenyl-7-[(2,2,2-trifluoroacetyl)amino]heptanamide |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)14(22)19-11-7-2-1-6-10-13(21)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,22)(H,20,21) |
InChI 键 |
ASZQKSXJMHDWHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)



![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)


